molecular formula C6H9NO B1353797 1-(2-Hydroxyethyl)pyrrole CAS No. 6719-02-4

1-(2-Hydroxyethyl)pyrrole

Cat. No. B1353797
CAS RN: 6719-02-4
M. Wt: 111.14 g/mol
InChI Key: ZIOLCZCJJJNOEJ-UHFFFAOYSA-N
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Description

1-(2-Hydroxyethyl)pyrrole serves as a versatile heterocyclic building block in the synthesis of pharmaceutical compounds . It is used for chemical synthesis .


Synthesis Analysis

Pyrrole synthesis involves various reactions and methods. For instance, the Paal-Knorr pyrrole condensation allows the synthesis of N-substituted pyrroles under mild reaction conditions . A general, selective, and atom economic metal-catalyzed conversion of primary diols and amines to highly valuable 2,5-unsubstituted pyrroles is also possible .


Molecular Structure Analysis

The molecular formula of 1-(2-Hydroxyethyl)pyrrole is C6H9NO . The molecular weight is 111.14 g/mol .


Chemical Reactions Analysis

1-(2-Hydroxyethyl)pyrrole is a versatile compound that can participate in various chemical reactions. For instance, it can undergo Cu/ABNO-catalyzed aerobic oxidative coupling with diols and a broad range of primary amines .


Physical And Chemical Properties Analysis

1-(2-Hydroxyethyl)pyrrole is a liquid at 20 degrees Celsius . Its boiling point is 215 degrees Celsius . The compound has a specific gravity of 1.06 at 20/20 and a refractive index of 1.52 .

Scientific Research Applications

Electrochemical and Material Properties

  • Electroanalytic and Spectroscopic Applications : A derivative of 1-(2-Hydroxyethyl)pyrrole, specifically N-linked polybispyrroles, was studied for its electrochromic and ion receptor properties. The material demonstrated stable, reversible redox processes and good electrochromic characteristics, making it suitable for applications like metal recovery and ion sensors (Mert, Demir, & Cihaner, 2013).

Luminescent Polymers

  • Synthesis of Luminescent Polymers : Research on polymers containing the tetraarylated pyrrolo[3,4-c]pyrrole-1,4-dione unit, related to 1-(2-Hydroxyethyl)pyrrole, found that these polymers exhibit strong fluorescence and high solubility in organic solvents. This makes them potential candidates for applications in organic electronics and photonics (Zhang & Tieke, 2008).

Polymerization and Copolymerization

  • Electropolymerization for Enhanced Ionic Mobility : The copolymerization of 1-(2-Hydroxyethyl)pyrrole and pyrrole enhances the ionic mobility of pyrrole polymers, suggesting potential use in advanced material applications where ionic conductivity is crucial (Chen-Yang, Li, Wu, Wang, & Hon, 2004).

Oxidative Polymerization

  • Oxidative Polymerization with Ferric Chloride : The oxidative polymerization of N-(2-Hydroxyethyl)pyrrole with ferric chloride resulted in polymers with potential electrical conductivity applications. These polymers could be used in the production of conductive films (Stanke, Hallensleben, & Toppare, 1995).

Pheromone Research

  • Pheromone Component in Insect Communication : A compound structurally similar to 1-(2-Hydroxyethyl)pyrrole has been identified as a component of a pheromone used by certain beetle species. This suggests potential applications in bio-ecological studies and pest control (Diesel et al., 2017).

Sustainable Catalysis

  • Sustainable Catalysis in Pyrrole Synthesis : Research on sustainable catalytic synthesis methods for pyrroles, using materials related to 1-(2-Hydroxyethyl)pyrrole, highlights their importance in creating compounds for use in biochemistry, pharmacy, and materials science (Michlik & Kempe, 2013).

Molecular Pathogenesis

  • Role in Protein Crosslinking : A study found that derivatives of 1-(2-Hydroxyethyl)pyrrole could lead to protein crosslinking, which has implications for understanding themolecular mechanisms of certain neuropathies and could inform biomedical research (Graham et al., 1982).

Chemical Synthesis

  • Lewis Acid-Catalyzed Reactions : 1-(2-Hydroxyethyl)pyrrole derivatives were used to synthesize Pyrrolo[1,2-a]quinoxaline derivatives, showing the compound's utility in facilitating complex chemical reactions. Such reactions are pivotal in the synthesis of compounds with potential pharmaceutical applications (Kobayashi et al., 2001).

Multicomponent Reactions

  • Advances in Pyrrole Synthesis : The synthesis of pyrroles, including derivatives of 1-(2-Hydroxyethyl)pyrrole, through multicomponent reactions has seen significant progress. This method is valued for its efficiency and environmental benefits, and is crucial in various scientific domains including biology and materials science (Estévez, Villacampa, & Menéndez, 2014).

Corrosion Inhibition

  • Organic Inhibitors of Carbon Steel Corrosion : Pyrrole derivatives have been explored as corrosion inhibitors for carbon steel, which is significant for industrial applications. The study of these compounds, closely related to 1-(2-Hydroxyethyl)pyrrole, offers insights into the development of more effective corrosion inhibitors (Zarrouk et al., 2015).

Safety And Hazards

1-(2-Hydroxyethyl)pyrrole causes skin irritation and serious eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

Pyrrolidine, a closely related compound to 1-(2-Hydroxyethyl)pyrrole, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . This suggests that 1-(2-Hydroxyethyl)pyrrole could also have potential future applications in drug discovery.

properties

IUPAC Name

2-pyrrol-1-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO/c8-6-5-7-3-1-2-4-7/h1-4,8H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIOLCZCJJJNOEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90450313
Record name 1-(2-Hydroxyethyl)pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90450313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Hydroxyethyl)pyrrole

CAS RN

6719-02-4
Record name 1-(2-Hydroxyethyl)pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90450313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-Hydroxyethyl)pyrrole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
XJ Tan, TW Du, DX Xing, Y Liu - Acta Crystallographica Section E …, 2012 - scripts.iucr.org
The asymmetric unit of the title compound, C6H7NO3, contains two molecules (A and B) related by a non-crystallographic twofold pseudo-axis. The molecules are joined in the (AABB)n …
Number of citations: 11 scripts.iucr.org
NA Nedolya, L Brandsma, NI Shlyakhtina - Russian journal of organic …, 2002 - Springer
We previously discovered a radically new approach to synchronous construction and functionalization of pyrrole ring, which utilizes isothiocyanates and metal derivatives of 1, 2-dienes …
Number of citations: 6 link.springer.com
RA Hajili, RF Gakhramanov, AA Mamedova… - Pharmaceutical …, 2010 - Springer
A series of previously unreported 2-alkyl-1-(2-chloromethylcarbonylethoxy)pyrroles have been synthesized via reaction of 2-alkly-1-(2-hydroxyethyl)pyrroles with chloroacetyl chloride …
Number of citations: 1 link.springer.com
EK Sadykov, VK Stankevich, NA Lobanova… - Russian Journal of …, 2014 - Springer
Transformations of oxazolidine derivatives synthesized from industrially produced amino alcohols, aldehydes, and ketones under basic or acidic catalysis lead to the formation of N-alkyl…
Number of citations: 2 link.springer.com
V Vecchietti, E Dradi, F Lauria - Journal of the Chemical Society C …, 1971 - pubs.rsc.org
Spectroscopic evidence is utilized in elucidating the structure of 5-acyl-2,3-dihydropyrrolo[2,1-b]oxazoles obtained by intramolecular cyclization of 2-acyl-1-(2-hydroxyethyl)-5-…
Number of citations: 5 pubs.rsc.org
H Guo, T Qiao, S Jiang, T Li, P Song… - Polymers for …, 2017 - Wiley Online Library
Electroactive polypyrrole (PPy) are highly attractive for a number of biomedical applications such as tissue engineering. To improve interfacial compatibility of PPy with biopolyesters, …
Number of citations: 7 onlinelibrary.wiley.com
VL Kyle - 1968 - repository.library.fresnostate.edu
'Method B 42 Method C... 44 Preparation of 2, 5-Bis (^-hydroxyethyl) Pyrrole... 46 Preparation of 2-(-hydroxyethyl) Pyrrolidine.... 47 Preparation of 2-(^>-chloroethyl) Pyrrolidine …
CC Llopart, JA Joule - Arkivoc, 2004 - arkat-usa.org
6-Ethyl-2, 3-dihydro-1-phenyl-1H-pyrrolizine 19 and 1-(2-aminophenyl)-6-ethyl-2, 3-dihydro-1H-pyrrolizine 30 were synthesized starting from the pyrroles 4-acetylpyrrol-2-yl phenyl …
Number of citations: 11 www.arkat-usa.org
G Roman - Mini-Reviews in Organic Chemistry, 2006 - ingentaconnect.com
The chemistry and applications of aminomethylated pyrroles are extensively reported by the present review. An overall account of the synthetic approaches to pyrrole Mannich bases is …
Number of citations: 13 www.ingentaconnect.com
VZ Shirinian, MM Krayushkin, DM Nikalin… - … Crystals and Liquid …, 2005 - Taylor & Francis
Different types of diarylethenes bearing thiophene derivatives were synthesized by a short way and its photchromic properties were examined. It has been demonstrated for the first time …
Number of citations: 8 www.tandfonline.com

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